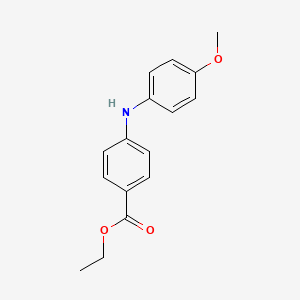

Ethyl 4-(4-methoxyanilino)benzoate

Descripción

Ethyl 4-(4-methoxyanilino)benzoate is a benzoate ester derivative featuring a 4-methoxyaniline substituent at the para-position of the benzene ring. This compound is part of a broader class of aromatic amines and esters, often explored for applications in medicinal chemistry, polymer science, and materials research due to its tunable substituents and functional groups .

Propiedades

Número CAS |

458550-53-3 |

|---|---|

Fórmula molecular |

C16H17NO3 |

Peso molecular |

271.31 g/mol |

Nombre IUPAC |

ethyl 4-(4-methoxyanilino)benzoate |

InChI |

InChI=1S/C16H17NO3/c1-3-20-16(18)12-4-6-13(7-5-12)17-14-8-10-15(19-2)11-9-14/h4-11,17H,3H2,1-2H3 |

Clave InChI |

VSMMFUXCZNPXMA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-methoxyaniline with ethyl 4-aminobenzoate. The reaction is carried out under mild conditions using a suitable catalyst. One common method involves the use of a solid acid catalyst, such as modified clay, to improve the conversion rate and yield . The reaction is performed in a reaction vessel equipped with a water separator, reflux condenser, and thermometer. The mixture is heated to reflux, and water is separated to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-methoxyanilino)benzoate can be achieved through a continuous-flow synthesis process. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process involves the reduction and esterification of p-nitrobenzoic acid in a single step, using a continuous flow system with a Pd/C catalyst .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-methoxyanilino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amino group is a common reaction.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives, such as ethyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-methoxyanilino)benzoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. As a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Ethyl 4-(4-methoxyanilino)benzoate with structurally or functionally related compounds, emphasizing substituent effects on physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate due to its aromatic amine structure, which stabilizes radical intermediates . In contrast, the methoxyanilino group in Ethyl 4-(4-methoxyanilino)benzoate may confer similar stabilization but with reduced electron-donating capacity compared to dimethylamino groups. Sulfonamide-containing analogs like SABA1 demonstrate significant antimicrobial activity, suggesting that sulfonamide and chloro substituents enhance interaction with bacterial targets . The methoxy group in the target compound may instead modulate solubility or passive diffusion.

The methoxy group in the target compound balances lipophilicity and electronic effects. Heterocyclic derivatives (e.g., pyrazolopyridine in ) introduce rigid, planar structures that enhance binding to biological targets like enzymes or receptors, a feature absent in the simpler benzoate scaffold of the target compound .

Biological Activity Trends Sulfonamidobenzamide derivatives (e.g., SABA1) highlight the importance of sulfonamide and carbamoyl groups in antimicrobial activity. The absence of these groups in Ethyl 4-(4-methoxyanilino)benzoate suggests divergent applications, possibly in non-antimicrobial contexts such as polymer chemistry or as synthetic intermediates .

Polymer and Material Science Applications Ethyl 4-(dimethylamino)benzoate’s superior performance in resin cements underscores the role of aromatic amines in initiating polymerization. The methoxyanilino group in the target compound may offer similar utility but with altered kinetics due to reduced electron donation compared to dimethylamino groups .

Actividad Biológica

Ethyl 4-(4-methoxyanilino)benzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

Ethyl 4-(4-methoxyanilino)benzoate features a benzoate core with a methoxy-substituted aniline linked via an ethoxycarbonyl group. Its molecular formula is , which indicates the presence of functional groups that are significant for its biological activity.

The biological activity of Ethyl 4-(4-methoxyanilino)benzoate is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Ethyl 4-(4-methoxyanilino)benzoate has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it effectively inhibits the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of Ethyl 4-(4-methoxyanilino)benzoate against different bacterial strains.

Anti-inflammatory Properties

Research has highlighted the compound's anti-inflammatory effects, which are crucial for potential therapeutic applications in treating inflammatory diseases. The compound's mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.

Anticancer Potential

Recent studies suggest that derivatives of Ethyl 4-(4-methoxyanilino)benzoate exhibit antitumor activity against various cancer cell lines. For instance, it has been tested against breast cancer and colon cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 30 |

Table 2: IC50 values indicating the potency of Ethyl 4-(4-methoxyanilino)benzoate against cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that Ethyl 4-(4-methoxyanilino)benzoate exhibited a significant inhibition effect on both Gram-positive and Gram-negative bacteria. The study concluded that the compound could be developed into a new class of antibiotics.

- Anti-inflammatory Research : In vitro studies assessed the anti-inflammatory effects of the compound on macrophage cells, revealing a reduction in nitric oxide production and pro-inflammatory cytokine release upon treatment with Ethyl 4-(4-methoxyanilino)benzoate.

- Anticancer Activity Assessment : A recent investigation into the anticancer properties showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.